molecular formula C28H29ClFN5OS B609696 NVS-ZP7-4 HCl

NVS-ZP7-4 HCl

Cat. No. B609696
M. Wt: 538.0824
InChI Key: CLCAGMWVBVAMTR-BOXHHOBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NVS-ZP7-4 is a the first-in-class probe for zip7 and the impact of modulating er zinc levels in the notch pathway

Scientific Research Applications

Discovery and Implications in Cancer Therapy

NVS-ZP7-4 HCl has been identified as a significant compound in cancer research, particularly in relation to the Notch signaling pathway. In a study conducted by Nolin et al. (2019), NVS-ZP7-4 was found to interfere with the trafficking of Notch, a protein that plays a crucial role in the development and functioning of many organ systems. The compound induces apoptosis through an endoplasmic reticulum stress mechanism and has a direct impact on SLC39A7 (ZIP7), a zinc transporter. This discovery offers new insights into the treatment of T cell acute lymphoblastic leukemia and other cancers where Notch signaling is implicated.

properties

Product Name

NVS-ZP7-4 HCl

Molecular Formula

C28H29ClFN5OS

Molecular Weight

538.0824

IUPAC Name

(S)-1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-3-phenylpropyl)-1'H-spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one hydrochloride

InChI

InChI=1S/C28H28FN5OS.ClH/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28;/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35);1H/t21-;/m0./s1

InChI Key

CLCAGMWVBVAMTR-BOXHHOBZSA-N

SMILES

O=C(N1)NC2=C(C31CCN(C[C@@H](NC4=NC5=CC=C(F)C=C5S4)CC6=CC=CC=C6)CC3)C=CC=C2.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NVS-ZP7-4 HCl;  NVS-ZP7-4 hydrochloride, NVS-ZP7-4;  NVS ZP7 4;  NVSZP74

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.